molecular formula C15H17NO6S2 B1446789 N-ethyl-N-(3-sulfobenzyl)sulfanilic acid CAS No. 5363-53-1

N-ethyl-N-(3-sulfobenzyl)sulfanilic acid

Cat. No.: B1446789
CAS No.: 5363-53-1
M. Wt: 371.4 g/mol
InChI Key: AYCUIMULGJGRRZ-UHFFFAOYSA-N
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Description

N-Ethyl-N-(3-sulfobenzyl)sulfanilic Acid, also known as ESBSA, is a chemical compound with the molecular formula C15H15NNa2O6S2 and a molecular weight of 415.39 . It is used in the field of neurology research, particularly in the areas of memory, learning, and cognition . It is also known to be an impurity in EBASA that survives the leuco

Scientific Research Applications

Microbial Degradation of Sulfanilic Acid

  • Biodegradation : Sulfanilic acid is a sulfonated aromatic amine used in various industries, notably for organic dye and sulfa drug synthesis. A bacterium named Novosphingobium resinovorum SA1 can utilize sulfanilic acid as its sole carbon, nitrogen, and sulfur source. This bacterium offers insights into the microbial degradation of sulfanilic acid and its derivatives, providing a potential avenue for bioremediation of industrial waste containing such compounds (Hegedűs et al., 2017).

Chemical Properties and Synthesis

  • Crystal Structure : The crystalline dihydrate form of sulfanilic acid displays interesting structural properties, such as the formation of hydrogen bonds and pi-stacking of aromatic rings. This knowledge is crucial for understanding the material's behavior in various applications, including its stability and interactions with other substances (Langenstück et al., 2018).
  • Microwave Synthesis : An educational perspective on the synthesis of sulfanilic acid highlights its utility in organic chemistry teaching. The microwave-assisted, solvent-free method under semi-microscale conditions provides a more efficient and environmentally friendly approach to synthesizing this compound, which is useful in dye and drug development (Havlíček et al., 2017).

Industrial and Environmental Applications

  • Cation Adsorbent : Sulfanilic acid has been utilized in the development of a novel, magnetic, strong acid cation nano-adsorbent. This application is significant for its potential in the efficient removal of multivalent metal cations from aqueous solutions, highlighting its role in environmental remediation and industrial processes (Mak & Chen, 2005).
  • Consolidation Agent : In the context of ceramics, sulfanilic acid has been used as a consolidation agent for Al2O3 in aqueous media. This application underscores its utility in enhancing the processing and performance of ceramic materials, providing a novel approach to materials science (Zhang et al., 2006).

Properties

IUPAC Name

3-[(N-ethyl-4-sulfoanilino)methyl]benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO6S2/c1-2-16(13-6-8-14(9-7-13)23(17,18)19)11-12-4-3-5-15(10-12)24(20,21)22/h3-10H,2,11H2,1H3,(H,17,18,19)(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCUIMULGJGRRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC(=CC=C1)S(=O)(=O)O)C2=CC=C(C=C2)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5363-53-1
Record name N-Ethyl-N-(3-sulfobenzyl)sulfanilic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005363531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-ETHYL-N-(3-SULFOBENZYL)SULFANILIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5IM577XEN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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